molecular formula C16H21NO2 B4724743 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one

3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one

Cat. No.: B4724743
M. Wt: 259.34 g/mol
InChI Key: ZOBLEOKYOFGFCT-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one is a synthetic compound that is commonly referred to as methoxetamine (MXE). It belongs to the arylcyclohexylamine class of dissociative anesthetics and is structurally similar to ketamine. MXE has gained popularity in recent years due to its psychoactive effects and has been used recreationally. However, it also has potential applications in scientific research.

Mechanism of Action

3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking this receptor, this compound can produce analgesic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons. It has also been found to increase levels of gamma-aminobutyric acid (GABA), a neurotransmitter that can have calming effects. This compound has been shown to have a lower risk of cardiovascular and respiratory side effects compared to other dissociative anesthetics.

Advantages and Limitations for Lab Experiments

3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one has several advantages for use in scientific research, including its longer duration of action compared to ketamine and its potential as a treatment for depression and anxiety. However, this compound is still a relatively new compound and more research is needed to fully understand its effects and potential risks.

Future Directions

There are several future directions for research on 3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one, including its potential as a treatment for other mental health disorders such as post-traumatic stress disorder (PTSD) and addiction. Further research is also needed to understand the long-term effects of this compound use and its potential for abuse. Additionally, more research is needed to develop safer and more effective methods of administration for this compound in clinical settings.

Scientific Research Applications

3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one has been used in scientific research for its potential as a treatment for depression, anxiety, and other mental health disorders. It has also been studied for its potential as an analgesic and as an anesthetic for use in surgery. This compound has been found to have similar effects to ketamine, but with a longer duration of action.

Properties

IUPAC Name

(Z)-3-amino-3-(1-methoxycyclohexyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-16(10-6-3-7-11-16)15(17)12-14(18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11,17H2,1H3/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLEOKYOFGFCT-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C(=CC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCCCC1)/C(=C/C(=O)C2=CC=CC=C2)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one
Reactant of Route 2
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one
Reactant of Route 3
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one
Reactant of Route 4
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
3-amino-3-(1-methoxycyclohexyl)-1-phenyl-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.